N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine
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Overview
Description
N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a pyrimidine ring substituted with an aminophenyl group and a methyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with methylamine and a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at varying temperatures depending on the nucleophile.
Major Products Formed
Scientific Research Applications
N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: This compound shares structural similarities with N2-(4-aminophenyl)-N4-methylpyrimidine-2,4-diamine but has additional morpholine and pyridine groups, enhancing its solubility and reactivity.
2-(4-aminophenyl)benzothiazole derivatives: These compounds also contain an aminophenyl group and exhibit similar biological activities, such as antimicrobial properties.
Uniqueness
This compound stands out due to its unique combination of a pyrimidine ring and an aminophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N5 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-N-(4-aminophenyl)-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H13N5/c1-13-10-6-7-14-11(16-10)15-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H2,13,14,15,16) |
InChI Key |
HHZBMZLMSGCLHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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